molecular formula C18H21NO3 B11653618 3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 55680-91-6

3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11653618
CAS No.: 55680-91-6
M. Wt: 299.4 g/mol
InChI Key: UOYLIBCQUVINRK-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Biological Activity

3a,4,7,7a-Tetrahydro-5,6-dimethyl-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO3, with a molecular weight of approximately 301.38 g/mol. The structure contains a tetrahydroisoindole core with ethoxy and dimethyl substituents that may influence its biological properties.

Biological Activity Overview

Research has indicated that compounds with isoindole structures often exhibit a variety of biological activities, including:

  • Antitumor Activity : Isoindole derivatives have been studied for their potential as anticancer agents. The presence of specific substituents can enhance their efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some isoindole compounds demonstrate significant antibacterial and antifungal activities, making them candidates for further development in antimicrobial therapies.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Antitumor Activity

A study evaluating the cytotoxic effects of isoindole derivatives on various cancer cell lines reported that this compound exhibited significant antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway
HT-2920Inhibition of cell cycle progression

Antimicrobial Activity

In another study focusing on the antimicrobial properties of the compound, it was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial activity .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research into the neuroprotective effects demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The study highlighted a reduction in reactive oxygen species (ROS) levels by approximately 40% when treated with the compound at a concentration of 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Ethoxy Group : Enhances solubility and may facilitate interaction with biological targets.
  • Dimethyl Substituents : Potentially increase lipophilicity and influence binding affinity to cellular targets.
  • Tetrahydroisoindole Core : Essential for maintaining the structural integrity necessary for biological activity.

Properties

CAS No.

55680-91-6

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C18H21NO3/c1-4-22-14-7-5-13(6-8-14)19-17(20)15-9-11(2)12(3)10-16(15)18(19)21/h5-8,15-16H,4,9-10H2,1-3H3

InChI Key

UOYLIBCQUVINRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3CC(=C(CC3C2=O)C)C

Origin of Product

United States

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